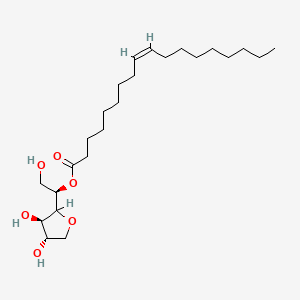
D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)-, also known as 1,4-Anhydro-D-glucitol 6-(9-octadecenoate), is a chemical compound with the molecular formula C24H44O6. It is a derivative of D-glucitol (sorbitol) and is characterized by the presence of an anhydro bridge and an octadecenoate ester group. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)- typically involves the esterification of 1,4-anhydro-D-glucitol with oleic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is often catalyzed by acid or base catalysts. The reaction conditions include:
Temperature: Typically between 60-80°C
Catalysts: Sulfuric acid or p-toluenesulfonic acid for acid-catalyzed reactions; sodium hydroxide or potassium hydroxide for base-catalyzed reactions
Solvents: Non-polar solvents such as toluene or hexane are commonly used to dissolve the reactants and facilitate the reaction
Industrial Production Methods
In industrial settings, the production of D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)- is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves:
Reactant Feed: Continuous feeding of 1,4-anhydro-D-glucitol and oleic acid into the reactor
Catalyst Addition: Continuous addition of the chosen catalyst to maintain the reaction rate
Product Separation: The product is separated from the reaction mixture using distillation or extraction techniques
Analyse Des Réactions Chimiques
Types of Reactions
D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes
Reduction: Reduction reactions can convert the ester group to an alcohol
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Carboxylic acids or aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes
Biology: Employed in the study of lipid metabolism and as a model compound for studying ester hydrolysis
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature
Industry: Utilized in the production of emulsifiers, lubricants, and plasticizers
Mécanisme D'action
The mechanism of action of D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)- involves its interaction with biological membranes and enzymes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be hydrolyzed by esterases to release oleic acid and 1,4-anhydro-D-glucitol, which can then participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Anhydro-D-glucitol 6-(9E)-9-octadecenoate
- 1,4-Anhydro-D-glucitol 6-(9-octadecenoate)
- Sorbitan monooleate
Uniqueness
D-Glucitol, 1,4-anhydro-, 6-(9-octadecenoate), (Z)- is unique due to its specific stereochemistry (Z-configuration) and the presence of an anhydro bridge, which imparts distinct chemical and physical properties compared to its isomers and analogs. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Propriétés
Numéro CAS |
5938-38-5 |
|---|---|
Formule moléculaire |
C24H44O6 |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)30-21(18-25)24-23(28)20(26)19-29-24/h9-10,20-21,23-26,28H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23+,24?/m0/s1 |
Clé InChI |
MPZLHRXPRGLWEB-BFWOXRRGSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Color/Form |
AMBER LIQUID |
Description physique |
Liquid Yellow to amber liquid; [Merck Index] Clear deep brownish-yellow viscous liquid; [MSDSonline] |
Solubilité |
SOL IN MOST MINERAL & VEGETABLE OILS; INSOL IN ACETONE; SLIGHTLY SOL IN ETHER; DISPERSIBLE IN WATER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762878.png)
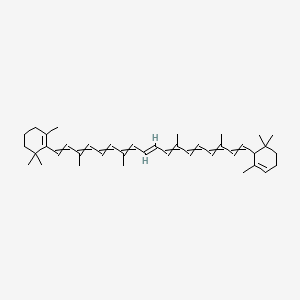
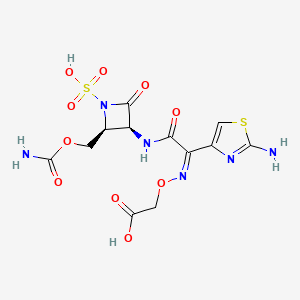
![methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B10762888.png)
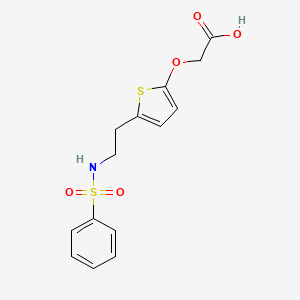
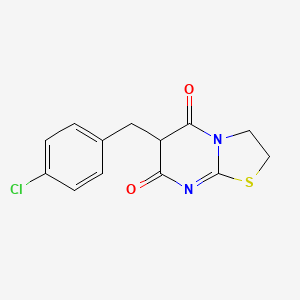
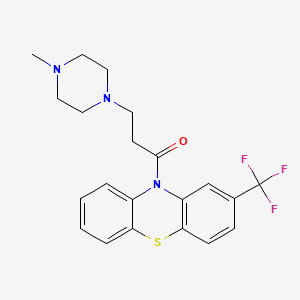
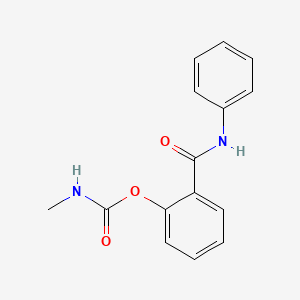
![(E)-but-2-enedioic acid;[(2R,3S,4S,6R,7S,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B10762913.png)



![[(2R,3S,4S,6S,8S,14S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2S)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762961.png)
